molecular formula C12H9N5O3 B11793417 2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid

Cat. No.: B11793417
M. Wt: 271.23 g/mol
InChI Key: LDKVJRZQJFHMME-UHFFFAOYSA-N
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Description

2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid under acidic conditions to form the pyrazolo[1,5-d][1,2,4]triazin-1-yl core. Subsequent functionalization steps, such as oxidation and acylation, are employed to introduce the oxo and acetic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to inhibit CDKs with high specificity and potency makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetic acid

InChI

InChI=1S/C12H9N5O3/c18-11(19)6-16-12(20)10-5-9(15-17(10)7-14-16)8-3-1-2-4-13-8/h1-5,7H,6H2,(H,18,19)

InChI Key

LDKVJRZQJFHMME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)O

Origin of Product

United States

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